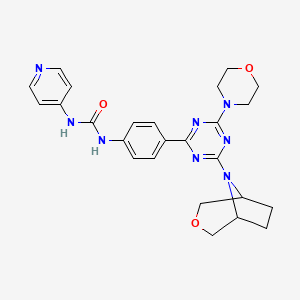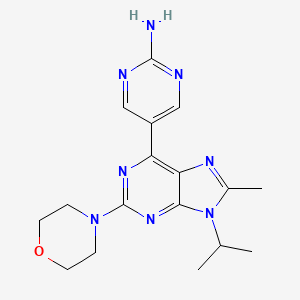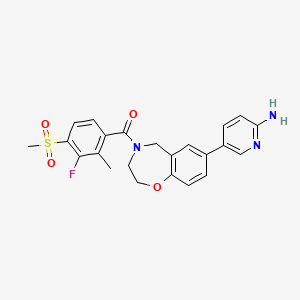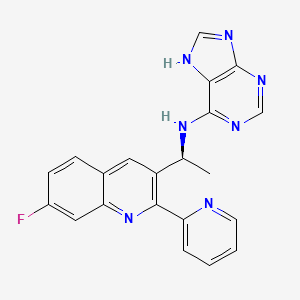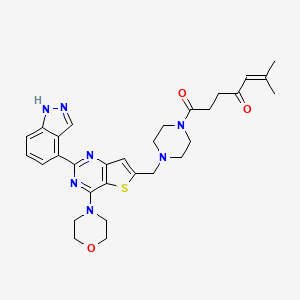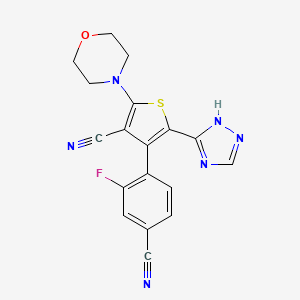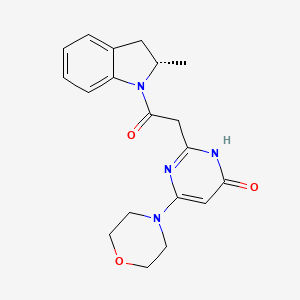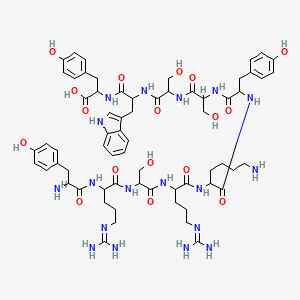
Decapeptide-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decapeptide-12 is a synthetic peptide composed of a sequence of ten amino acids: tyrosine, arginine, serine, arginine, lysine, tyrosine, serine, serine, tryptophan, and tyrosine. It is known for its role as a tyrosinase inhibitor, an enzyme responsible for melanin production in the skin. This compound is widely recognized for its efficacy in reducing hyperpigmentation and promoting a more even skin tone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decapeptide-12 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin and purification using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of advanced purification techniques ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Decapeptide-12 primarily undergoes reactions involving its amino acid residues. These reactions include:
Oxidation: The tryptophan and tyrosine residues can undergo oxidation under certain conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions to enhance stability or activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various chemical reagents depending on the desired modification.
Major Products: The major products formed from these reactions are modified peptides with altered properties, such as increased stability or enhanced activity.
Applications De Recherche Scientifique
Decapeptide-12 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Industry: Incorporated into skincare products for its skin-brightening and anti-aging properties.
Mécanisme D'action
Decapeptide-12 exerts its effects by inhibiting the activity of tyrosinase, an enzyme crucial for melanin synthesis. By binding to the active site of tyrosinase, this compound prevents the conversion of tyrosine to melanin, thereby reducing melanin production and leading to a lighter skin tone . This mechanism involves the modulation of specific cellular pathways and the downregulation of melanogenic enzymes .
Comparaison Avec Des Composés Similaires
Hydroquinone: A well-known skin-lightening agent that also inhibits tyrosinase but has potential side effects such as cytotoxicity.
Arbutin: A natural derivative of hydroquinone with similar tyrosinase-inhibiting properties but lower potency.
Kojic Acid: Another tyrosinase inhibitor used in skin-lightening products but can cause skin irritation in some individuals.
Uniqueness of Decapeptide-12: this compound stands out due to its high efficacy in inhibiting tyrosinase without causing cytotoxicity or significant side effects. It is suitable for all skin types, including sensitive skin, and has been shown to be effective at very low concentrations .
Propriétés
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H90N18O17/c66-24-4-3-9-45(76-55(91)47(11-6-26-73-65(70)71)77-60(96)51(32-84)81-57(93)46(10-5-25-72-64(68)69)75-54(90)43(67)27-35-12-18-39(87)19-13-35)56(92)78-48(28-36-14-20-40(88)21-15-36)58(94)82-53(34-86)62(98)83-52(33-85)61(97)79-49(30-38-31-74-44-8-2-1-7-42(38)44)59(95)80-50(63(99)100)29-37-16-22-41(89)23-17-37/h1-2,7-8,12-23,31,43,45-53,74,84-89H,3-6,9-11,24-30,32-34,66-67H2,(H,75,90)(H,76,91)(H,77,96)(H,78,92)(H,79,97)(H,80,95)(H,81,93)(H,82,94)(H,83,98)(H,99,100)(H4,68,69,72)(H4,70,71,73) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVFAMLECFSFEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H90N18O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2-dimethyl-8-prop-1-en-2-yl-1,3-dioxaspiro[4.5]decane](/img/structure/B612241.png)

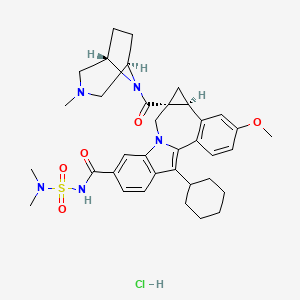
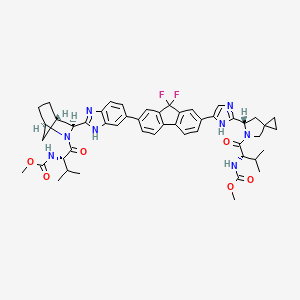
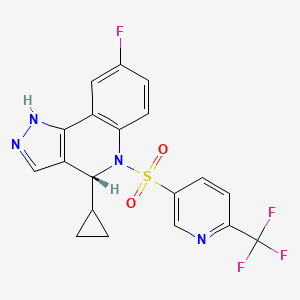

![1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B612252.png)
